3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine
Overview
Description
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a benzoxazine ring, which is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate, followed by intramolecular cyclization . Another method includes the use of mechanochemical synthesis, which allows for the parallel synthesis of benzoxazine derivatives .
Industrial Production Methods
Industrial production of this compound often employs high-throughput mechanochemistry, which is efficient and scalable. This method involves the use of a multiposition jar milling system that can process multiple samples simultaneously, leading to higher throughput compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, which have applications in medicinal chemistry and materials science .
Scientific Research Applications
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bromodomain-containing proteins, which play a role in gene expression and chromatin remodeling . This inhibition can lead to the downregulation of oncogenes such as c-Myc, thereby exerting antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones
Uniqueness
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit bromodomain-containing proteins sets it apart from other benzoxazine derivatives, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMWHIJWZOJWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467167 | |
Record name | 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575474-01-0 | |
Record name | 3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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